BOC-L-phenylalanine-d8
Description
Overview of L-Phenyl-D5-alanine-2,3,3-D3-N-T-boc as a Multifunctional Research Probe
L-Phenyl-D5-alanine-2,3,3-D3-N-T-boc is a specifically designed derivative of the amino acid L-phenylalanine that serves as a highly specialized tool in research. Its name delineates its unique structural features:
L-Phenyl-D5-alanine: The core structure is L-phenylalanine, but the five hydrogen atoms on the phenyl ring have been replaced with deuterium (B1214612) (D5).
-2,3,3-D3: Three additional hydrogen atoms on the alanine (B10760859) side chain at the alpha and beta positions (C2 and C3) are also replaced with deuterium (D3).
-N-T-boc: The nitrogen atom of the amino group is protected by a tert-butyloxycarbonyl (Boc) group.
This combination of features makes it a multifunctional probe. The extensive deuteration (a total of eight deuterium atoms, M+8) makes it an excellent internal standard for quantitative mass spectrometry studies. sigmaaldrich.com In metabolic studies, it can be used to trace the fate of phenylalanine with minimal interference from naturally occurring, unlabeled phenylalanine.
The N-Boc protecting group is a critical feature for its use in chemical synthesis, particularly in solid-phase peptide synthesis (SPPS). lifetein.com Amino acids have multiple reactive groups, and protecting groups like Boc are used to temporarily block the α-amino group. lifetein.com This prevents unwanted side reactions during the formation of peptide bonds. The Boc group is stable under many reaction conditions but can be easily and selectively removed under mild acidic conditions, such as with trifluoroacetic acid (TFA), to allow for the stepwise addition of the next amino acid in the peptide chain. lifetein.com This strategic use of the Boc group is fundamental to synthesizing custom peptides and proteins with defined sequences. springernature.com The synthesis of such specifically deuterated and protected amino acids allows for their incorporation into peptides, enabling detailed structural and metabolic investigations of the resulting peptide. arizona.eduacs.org
| Property | Value | Reference |
|---|---|---|
| Chemical Formula | C₉D₈H₃NO₂ | sigmaaldrich.com |
| Molecular Weight | ~173.24 g/mol | sigmaaldrich.comnih.gov |
| Isotopic Purity | ≥98 atom % D | sigmaaldrich.comsigmaaldrich.com |
| Synonyms | L-Phenylalanine-d8, (S)-2-Amino-3-phenylpropionic-d8 Acid | nih.govcdnisotopes.com |
| Mass Shift | M+8 | sigmaaldrich.com |
Historical Context of Deuterated Amino Acids in Scientific Discovery
The story of deuterated amino acids begins with the discovery of deuterium itself in 1931 by Harold Urey, for which he was awarded the Nobel Prize in Chemistry in 1934. acs.orgprinceton.edu Soon after, scientists began to explore the effects and applications of this heavy hydrogen isotope. Early on, isotopic tracers, including both radioactive and stable isotopes, were pivotal in deciphering metabolic pathways. nih.govalliedacademies.org By the mid-20th century, researchers were using deuterium oxide (heavy water) and deuterated compounds to study amino acid metabolism and biogenesis in various organisms. iaea.org
The synthesis of specifically deuterated amino acids marked a significant advancement. For instance, a 1968 publication detailed the synthesis of L-phenyl-d5-alanine-2,3,3-d3, highlighting its potential as a tool for studying a variety of chemical and biological systems. cdnsciencepub.com These early synthetic efforts laid the groundwork for producing a wide array of labeled amino acids. pnas.orggoogle.com
The applications of deuterated amino acids expanded significantly with the advancement of analytical technologies. nih.gov The rise of mass spectrometry and NMR spectroscopy provided the means to detect and quantify these labeled compounds with high sensitivity and precision. nih.gov This led to their widespread use in:
Enzyme Mechanism Studies: Deuterated amino acids have been used to probe the mechanisms of enzymes, with the kinetic isotope effect providing insights into rate-limiting steps involving C-H bond cleavage. scispace.comnih.gov
Pharmacology: The concept of using deuteration to improve the metabolic profile of drugs—the "deuterium switch"—gained traction, with some of the earliest patents for deuterated drugs appearing decades ago. nih.gov This strategy can reduce toxicity and improve pharmacokinetics. researchgate.net
NMR Spectroscopy: In protein NMR, the use of deuterated amino acids, often produced by algae grown in deuterated media, became a key strategy to simplify spectra and study larger, more complex proteins. nih.govrsc.orgrsc.org
From their initial use in fundamental metabolic research to their current role in drug development and advanced structural biology, deuterated amino acids have become indispensable probes in scientific discovery. researchgate.net
| Year/Period | Development | Significance | Reference |
|---|---|---|---|
| 1931 | Discovery of Deuterium by Harold Urey | Opened the door for using stable isotopes as tracers. | acs.org |
| 1950s-1960s | Early tracer experiments using isotopes | Fundamental metabolic pathways were elucidated. | mdpi.comalliedacademies.org |
| 1968 | Reported synthesis of L-phenyl-d5-alanine-2,3,3-d3 | Demonstrated the feasibility of creating specifically labeled amino acids for research. | cdnsciencepub.com |
| 1970s-Present | Advancements in MS and NMR | Enabled precise detection and quantification of deuterated compounds, expanding their application. | nih.govnih.gov |
| 2017 | First FDA approval of a deuterated drug (Austedo™) | Validated the "deuterium switch" strategy in pharmacology, where deuteration improves a drug's metabolic properties. | researchgate.netnih.gov |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2S)-2,3,3-trideuterio-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(2,3,4,5,6-pentadeuteriophenyl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO4/c1-14(2,3)19-13(18)15-11(12(16)17)9-10-7-5-4-6-8-10/h4-8,11H,9H2,1-3H3,(H,15,18)(H,16,17)/t11-/m0/s1/i4D,5D,6D,7D,8D,9D2,11D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYJPUMXJBDHSIF-ZAYSQZROSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CC=CC=C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])C([2H])([2H])[C@@]([2H])(C(=O)O)NC(=O)OC(C)(C)C)[2H])[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60662320 | |
| Record name | N-(tert-Butoxycarbonyl)-L-(alpha,beta,beta,2,3,4,5,6-~2~H_8_)phenylalanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60662320 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
106881-07-6 | |
| Record name | N-(tert-Butoxycarbonyl)-L-(alpha,beta,beta,2,3,4,5,6-~2~H_8_)phenylalanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60662320 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis and Stereochemical Control of L Phenyl D5 Alanine 2,3,3 D3 N T Boc
General Strategies for Deuteration of L-Phenylalanine Derivatives
The preparation of deuterated L-phenylalanine derivatives can be broadly categorized into chemical synthesis and enzymatic or biocatalytic methods. nih.govnih.gov These approaches are often used in combination to achieve the desired level of deuteration at specific positions while maintaining the correct stereochemistry.
Chemical synthesis offers a versatile toolkit for introducing deuterium (B1214612) atoms at designated positions within the phenylalanine molecule. These methods can be tailored to target either the aromatic ring or the aliphatic side chain.
The introduction of five deuterium atoms onto the phenyl ring of L-phenylalanine is a critical first step in the synthesis of the target compound. This is typically achieved through methods that facilitate hydrogen-deuterium (H/D) exchange on the aromatic ring.
One common strategy involves the use of a deuterated acid, such as deuterated sulfuric acid (D₂SO₄) or deuterated trifluoroacetic acid (D-TFA), in the presence of a suitable catalyst. These strong acids can promote the electrophilic substitution of hydrogen atoms with deuterium on the electron-rich phenyl ring. The reaction is often carried out at elevated temperatures to drive the exchange to completion.
Another approach utilizes metal-catalyzed H/D exchange reactions. For instance, palladium on carbon (Pd/C) can be used in the presence of deuterium gas (D₂) or a deuterium source like D₂O to facilitate the deuteration of the phenyl ring. researchgate.netmdpi.com The choice of catalyst and reaction conditions is crucial to ensure high levels of deuteration without causing unwanted side reactions or racemization of the chiral center.
A published synthesis of L-phenyl-d₅-alanine involved the catalytic reduction (deuteriumation) of the hydrolyzed 2-methyl oxazolone (B7731731) derivative of benzaldehyde-d6. cdnsciencepub.com This highlights a method starting from a pre-deuterated precursor.
Table 1: Comparison of Ring Deuteration Methods
| Method | Reagents | Advantages | Disadvantages |
| Acid-Catalyzed Exchange | D₂SO₄, D-TFA | High deuteration levels | Harsh conditions, potential for side reactions |
| Metal-Catalyzed Exchange | Pd/C, D₂, D₂O | Milder conditions | Catalyst cost, potential for incomplete exchange |
| From Deuterated Precursor | Benzaldehyde-d6 | High isotopic purity | Availability and cost of starting material |
The incorporation of deuterium at the α- and β-positions of the alanine (B10760859) side chain presents a different set of challenges, primarily centered on maintaining stereochemical integrity.
Deuteration at the β-position (C-3) can be achieved through various methods. One approach involves the catalytic deuteration of a suitable precursor, such as a cinnamic acid derivative, using deuterium gas and a heterogeneous catalyst like Pd/C. researchgate.net The stereochemistry of this reduction is a critical consideration.
For α-carbon deuteration, methods often involve the formation of an enolate or a related intermediate, which can then be quenched with a deuterium source. However, this process can lead to racemization at the chiral α-carbon. To circumvent this, chiral auxiliaries or stereoselective catalysts are often employed. rsc.org For instance, an N-protected phenylalanine derivative can be treated with a strong base to form a chiral enolate, which is then deuterated. The choice of protecting group and base is critical to control the stereochemical outcome.
A specific method for synthesizing L-phenyl-d₅-alanine-2,3,3-d₃ has been described, which involves the enzymatic deacylation of acetylphenyl-d5-alanine-2,3,3-d3. cdnsciencepub.com This acetylated precursor was obtained through the catalytic reduction (deuteriumation) of the hydrolyzed 2-methyl oxazolone derivative of benzaldehyde-d6. cdnsciencepub.com This indicates a combined chemical and enzymatic strategy to achieve the desired deuteration and stereochemistry.
To synthesize the fully deuterated target compound, a combination of the methodologies described above is necessary. A plausible synthetic route would involve:
Ring Deuteration: Starting with L-phenylalanine or a suitable precursor, the phenyl ring is first deuterated to yield L-phenyl-d₅-alanine.
Side-Chain Deuteration: The resulting L-phenyl-d₅-alanine is then subjected to a series of reactions to introduce deuterium at the α- and β-positions. This could involve the conversion to a cinnamic acid derivative followed by catalytic deuteration, or other stereoselective methods.
N-Protection: Finally, the amino group of the fully deuterated L-phenyl-d₅-alanine-2,3,3-d₃ is protected with a tert-butyloxycarbonyl (Boc) group. This is typically achieved by reacting the amino acid with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base. chemicalbook.com
Biocatalytic methods offer a highly selective and environmentally friendly alternative to traditional chemical synthesis for the deuteration of amino acids. nih.govnih.gov Enzymes can catalyze reactions with high stereospecificity and regioselectivity, which is particularly advantageous for the synthesis of chiral molecules like L-phenylalanine.
Phenylalanine ammonia (B1221849) lyases (PALs) are enzymes that can catalyze the reversible addition of ammonia to cinnamic acid to form L-phenylalanine. nih.govrsc.org By conducting this reaction in a deuterated solvent (D₂O), it is possible to incorporate deuterium at the β-position of the phenylalanine side chain. nih.gov Furthermore, by using a deuterated cinnamic acid precursor, deuterium can be introduced at specific positions on the phenyl ring as well.
Other enzymes, such as aminotransferases, can be used to catalyze the exchange of the α-hydrogen of L-phenylalanine with deuterium from D₂O. nih.gov These enzymatic reactions typically occur under mild conditions and can provide high levels of deuteration with excellent stereochemical control.
A notable study demonstrated the use of a PLP-dependent Mannich cyclase, LolT, for the α-deuteration of a diverse range of L-amino acids with high stereoselectivity. nih.gov Another biocatalytic approach utilized an α-oxo-amine synthase, SxtA AONS, to produce α-deuterated amino acids stereoselectively. nih.gov
Table 2: Key Enzymes in Phenylalanine Deuteration
| Enzyme | Reaction Type | Deuteration Site | Advantages |
| Phenylalanine Ammonia Lyase (PAL) | Elimination/Addition | β-carbon | High stereoselectivity |
| Aminotransferases | Transamination | α-carbon | Reversible, high selectivity |
| L-Amino Acid Dehydrogenases | Reductive Amination | α-carbon | High enantioselectivity |
| PLP-dependent Mannich cyclase (LolT) | α-Deuteration | α-carbon | Broad substrate scope, high stereoselectivity nih.gov |
| α-Oxo-amine synthase (SxtA AONS) | α-Deuteration | α-carbon | Stereoselective production nih.gov |
Maintaining the L-configuration of the final product is paramount. Several strategies are employed to ensure high stereochemical purity.
Dynamic Kinetic Resolution: This approach involves the use of a chiral catalyst that can selectively react with one enantiomer of a racemic mixture while simultaneously racemizing the unreactive enantiomer. This allows for the theoretical conversion of the entire racemic starting material into a single enantiomer of the product.
Chiral Auxiliaries: A chiral auxiliary can be attached to the phenylalanine molecule to direct the stereochemical outcome of a subsequent reaction, such as deuteration of the α-carbon. After the reaction, the auxiliary is removed, yielding the enantiomerically pure product.
Asymmetric Catalysis: The use of chiral metal catalysts or organocatalysts can promote the enantioselective deuteration of a prochiral precursor, such as a cinnamic acid derivative, to produce the desired L-enantiomer of deuterated phenylalanine. rsc.org
A study reported a generalized approach for preparing enantiomerically pure α-deuterated α-amino acids with up to 99% deuteration through the formation of intermediate Ni(II) complexes derived from unprotected amino acids. rsc.org Another method described an efficient and highly enantioselective α-deuteration of various amino acid derivatives using NaOEt in EtOD without the need for external chiral sources. acs.org
The synthesis of L-phenyl-d₅-alanine-2,3,3-d₃ specifically involved an enzymatic deacylation step, which is inherently stereoselective, ensuring the final product retained the desired L-configuration. cdnsciencepub.com
Stereoselective and Enantioselective Deuteration Methods
Dynamic Kinetic Resolution Techniques
Dynamic kinetic resolution (DKR) is a powerful strategy for converting a racemic mixture entirely into a single, desired enantiomer, thereby achieving a theoretical yield of 100%. princeton.eduwikipedia.org This method combines a rapid, continuous racemization of the starting material with a stereoselective reaction that preferentially consumes one enantiomer. wikipedia.orgrsc.org For the synthesis of the target molecule, DKR can be employed to establish the L-configuration at the α-carbon.
A generalized approach for preparing enantiomerically pure α-deuterated α-amino acids utilizes DKR through the formation of intermediate Ni(II) complexes. rsc.org In this process, a racemic mixture of the deuterated phenylalanine precursor interconverts between its (S) and (R) forms. rsc.org A chiral catalyst then selectively reacts with one enantiomer, shifting the equilibrium and funneling the entire mixture toward the desired stereoisomer. princeton.eduwikipedia.org The efficiency of a DKR process is governed by several factors, including the relative rates of racemization and reaction; ideally, the rate of racemization should be equal to or greater than the rate of the fast-reacting enantiomer. princeton.edu The combination of enzymatic resolution with transition metal-catalyzed racemization has proven to be a particularly effective approach. rsc.org
Chirality Transcription Approaches
Chirality transcription refers to the transfer of stereochemical information from a chiral source—such as a catalyst, auxiliary, or starting material—to a new stereocenter in the product molecule. In the synthesis of L-Phenyl-D5-alanine-2,3,3-D3-N-T-boc, this approach ensures that the final product has the correct L-configuration.
One of the oldest and most versatile methods for amino acid synthesis is the Strecker synthesis, which can be adapted for asymmetry. youtube.com By using a chiral template or catalyst, the reaction can be guided to produce a single enantiomer. youtube.com For instance, reacting the starting aldehyde with a chiral amine forms a chiral imine intermediate. The two faces of this imine are diastereotopic, meaning a subsequent nucleophilic attack (e.g., by cyanide) will preferentially occur from the less sterically hindered side, leading to the formation of one enantiomer over the other. youtube.com This principle can be applied to the synthesis of the deuterated phenylalanine backbone, where the chirality of a chosen reagent dictates the absolute configuration of the α-carbon. Another example involves the self-assembly of biocoordination polymers where the molecular chirality of an amino acid like cysteine can be programmed into the specific twisting of a lattice, demonstrating a transfer of chirality from the molecular level to a supramolecular structure. scilit.com
Dual-Protein Catalysis for Site-Selective Deuteration
Achieving site-selective deuteration at both the α- and β-carbons (the 2,3,3-D3 pattern) is a significant challenge. nih.gov Enzymatic methods offer high efficiency by operating directly on free amino acids. nih.govacs.org A dual-protein catalysis system has been developed that provides exceptional control over deuteration patterns. acs.orgthieme-connect.com
This system employs two proteins: an aminotransferase (DsaD) and a small partner protein (DsaE). nih.govacs.org Research has shown that when both DsaD and DsaE are used together, they catalyze hydrogen-deuterium (H/D) exchange at both the Cα and Cβ positions of various amino acids. acs.org Crucially, if DsaE is omitted from the reaction, DsaD exclusively catalyzes Cα-deuteration. acs.orgthieme-connect.com This switchable selectivity offers a novel route to control the deuteration pattern, addressing a key challenge in enzymatic H/D exchange where Cβ-exchange typically involves initial Cα-deprotonation, leading to mixed labeling. acs.org This system has been demonstrated to be effective for the scalable and selective deuteration of several α-amino acids without loss of enantiopurity. acs.orgthieme-connect.com
Table 1: Substrate Scope of the DsaD/E Dual-Protein System for Cα/β H/D Exchange This table is generated based on findings from studies on dual-protein catalysis. acs.org
| Amino Acid Substrate | Deuteration Achieved | Notes |
|---|---|---|
| Isoleucine (Ile) | Cα and Cβ H/D exchange | The native substrate for the epimerization system. |
| Leucine (Leu) | Cα and Cβ H/D exchange | Demonstrates utility for unbranched amino acids. |
| Valine (Val) | Cα and Cβ H/D exchange | Effective for other branched-chain amino acids. |
| Alanine (Ala) | Cα and Cβ H/D exchange | Shows applicability to smaller amino acid substrates. |
Enantioretentive Deuteration Processes
Enantioretentive deuteration processes allow for the introduction of deuterium at a specific site while preserving the original stereochemistry of the molecule. This is particularly useful for synthesizing α-deuterated L-amino acids from their non-deuterated L-precursors.
One efficient method involves a base-promoted hydrogen isotope exchange that proceeds with a high degree of chirality preservation. nih.gov In this process, N-acylated amino acid derivatives are treated with a base such as sodium ethoxide (NaOEt) in a deuterated solvent like ethanol-d (B32933) (EtOD). nih.govacs.org This technique has been successfully applied to various acyclic amino ester derivatives, demonstrating an excellent degree of chirality preservation, especially at low temperatures. nih.gov The method is advantageous as it is simple and does not require expensive reagents or external chiral sources. acs.org
Another advanced strategy is an organophotoredox radical-based approach. nih.gov This mild protocol enables the synthesis of diverse, enantioenriched α-deuterated α-amino acids by unifying feedstock carboxylic acids with a chiral fragment while selectively incorporating deuterium. nih.gov This radical-based method is distinct from traditional two-electron transformations and is particularly effective for installing sterically demanding side chains. nih.gov
N-Terminal Protection Strategies with Tert-Butoxycarbonyl (Boc) Group
The tert-butoxycarbonyl (Boc) group is one of the most common amine protecting groups used in organic synthesis, particularly in peptide chemistry. jk-sci.com Its role is to prevent the nucleophilic amine group from participating in unwanted side reactions during subsequent synthetic steps. biosynth.com The Boc group is valued for its stability to most nucleophiles and bases and its ease of removal under mild acidic conditions, such as with trifluoroacetic acid (TFA). organic-chemistry.org
Methods for Boc Group Installation and Selective Protection
The installation of a Boc group onto the N-terminus of the deuterated phenylalanine is typically achieved by reacting the amino acid with di-tert-butyl dicarbonate (Boc₂O or Boc anhydride). jk-sci.com This reaction is generally performed under basic conditions to deprotonate the amino group, enhancing its nucleophilicity.
A variety of conditions can be employed, allowing for optimization based on the substrate's properties. For many amino acids, the reaction proceeds smoothly in a mixed solvent system like dioxane and water with a base such as sodium hydroxide. Anhydrous conditions, using a base like triethylamine (B128534) (TEA) in a solvent such as methanol (B129727) or DMF, are preferred for substrates that are sensitive to water. Catalysts like 4-dimethylaminopyridine (B28879) (DMAP) can be used for less nucleophilic amines, while iodine has been shown to be an effective catalyst for performing the reaction under solvent-free conditions. organic-chemistry.org The chemoselective mono-N-Boc protection of amines can be achieved with high efficiency using various catalytic systems, preventing side reactions like the formation of N,N-di-Boc derivatives. organic-chemistry.orgresearchgate.net
Table 2: Selected Methods for N-Terminal Boc Protection This table summarizes various reported methods for Boc group installation. jk-sci.comorganic-chemistry.orgresearchgate.net
| Reagents | Conditions | Substrate Suitability |
|---|---|---|
| Boc₂O, NaOH | Dioxane/Water | Standard method for many amino acids. |
| Boc₂O, TEA | Methanol or THF | Good for water-sensitive substrates. jk-sci.com |
| Boc₂O, Iodine | Solvent-free, room temp. | Efficient and practical protocol for various amines. organic-chemistry.org |
| Boc₂O, Amberlyst-15 | Ethanol | Heterogeneous catalyst, easily recycled, highly chemoselective. researchgate.net |
| Boc₂O, DMAP | Anhydrous solvent | For weakly nucleophilic or sterically hindered amines. |
Orthogonal Protecting Group Chemistry in Multi-step Synthesis
Orthogonal protection is a fundamental strategy in complex multi-step synthesis, allowing for the selective removal of one type of protecting group in the presence of others. fiveable.me This is crucial in peptide synthesis, where different functional groups (N-terminus, C-terminus, and side chains) must be manipulated independently. biosynth.com
The Boc group is a key component of one of the main orthogonal protection schemes used in solid-phase peptide synthesis (SPPS), the Boc/Bn strategy. biosynth.com The Boc group is acid-labile and can be cleaved with acids like TFA. jk-sci.com It is orthogonal to base-labile groups like Fluorenylmethyloxycarbonyl (Fmoc) and groups removed by hydrogenolysis, such as the benzyl (B1604629) (Bn) group. biosynth.comfiveable.me This orthogonality ensures that when the Boc group on the N-terminus of L-Phenyl-D5-alanine-2,3,3-D3-N-T-boc is removed to allow for peptide bond formation, other protecting groups on the molecule, such as a benzyl ester at the C-terminus or other side-chain protections, remain intact. biosynth.comorganic-chemistry.org This precise control is essential for the stepwise construction of complex peptides incorporating this labeled amino acid. fiveable.me
Stability and Removal of Boc Group in Synthetic Sequences
The tert-butyloxycarbonyl (Boc) group is a widely utilized protecting group for amines in organic synthesis, particularly in peptide and amino acid chemistry, due to its stability under many reaction conditions and the facility of its removal under specific, mild acidic conditions. organic-chemistry.orgjk-sci.com The Boc group is stable towards most nucleophiles and bases, which allows for an orthogonal protection strategy where other protecting groups, such as the base-labile Fluorenylmethyloxycarbonyl (Fmoc) group, can be selectively removed without affecting the Boc-protected amine. organic-chemistry.orgtotal-synthesis.com
The stability of the Boc group is, however, highly sensitive to acidic conditions. bzchemicals.com While it is stable at neutral or basic pH, it is readily cleaved by strong acids like trifluoroacetic acid (TFA) and hydrochloric acid (HCl), and can also be removed by Lewis acids. total-synthesis.combzchemicals.com The rate of cleavage is dependent on the acid concentration; studies have shown that the kinetics of HCl-catalyzed deprotection can exhibit a second-order dependence on the acid's concentration. acs.org Even during purification by reversed-phase chromatography using eluents containing 0.1% TFA, the Boc group can be slowly removed, especially if fractions are left to stand for extended periods or concentrated with heat. researchgate.net For this reason, immediate lyophilization of purified fractions is often recommended over rotary evaporation to prevent unintended deprotection. researchgate.net
The removal of the Boc group, or deprotection, is typically achieved by treatment with strong acids. jk-sci.com The mechanism involves protonation of the carbonyl oxygen of the carbamate (B1207046) by the acid. masterorganicchemistry.comcommonorganicchemistry.com This is followed by the fragmentation of the protonated intermediate, which leads to the formation of a stable tert-butyl cation and a carbamic acid. masterorganicchemistry.comcommonorganicchemistry.com The carbamic acid is unstable and readily decarboxylates, releasing carbon dioxide gas and the free amine. masterorganicchemistry.comcommonorganicchemistry.com The liberated tert-butyl cation can be quenched by a suitable nucleophile or deprotonate to form isobutene gas. commonorganicchemistry.com Due to the generation of gaseous byproducts, these reactions should not be performed in closed systems. jk-sci.comcommonorganicchemistry.com
A variety of reagents can be employed for Boc deprotection, allowing for tuneable reaction conditions depending on the substrate's sensitivity.
| Reagent/Condition | Solvent | Key Characteristics | Reference |
|---|---|---|---|
| Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | Commonly used, highly effective; reaction is often rapid. | jk-sci.commasterorganicchemistry.com |
| Hydrochloric Acid (HCl) | Dioxane, Ethyl Acetate | A common and effective alternative to TFA, often used in solid-phase synthesis. | rsc.org |
| Aqueous Phosphoric Acid | - | Considered an environmentally benign, mild, and selective reagent. | organic-chemistry.org |
| Oxalyl Chloride/Methanol | Methanol | A mild method suitable for substrates with multiple functional groups and other acid-labile groups. | rsc.org |
| Thermal Conditions | - | Can be removed by heating, though this is less common. | youtube.com |
The choice of deprotection agent is critical in a multi-step synthesis to ensure the integrity of other functional groups. For instance, the Boc group can be selectively removed in the presence of a Cbz (benzyloxycarbonyl) group, which requires hydrogenolysis for cleavage, or an Fmoc group, which is base-labile. total-synthesis.commasterorganicchemistry.com This orthogonality is fundamental in complex synthetic sequences, such as those required for preparing elaborately labeled compounds like L-Phenyl-D5-alanine-2,3,3-D3-N-T-boc.
Advanced Synthetic Methodologies for L-Phenyl-D5-alanine-2,3,3-D3-N-T-boc
Precursor-based Synthesis of Highly Deuterated Phenylalanine Derivatives
The synthesis of highly deuterated phenylalanine derivatives, such as L-Phenyl-D5-alanine-2,3,3-D3-N-T-boc, relies on precursor-based strategies where the deuterium atoms are introduced selectively. These methods can be broadly categorized into chemical and enzymatic approaches, often starting from deuterated building blocks. nih.gov
Chemical synthesis methods often involve the de novo construction of the amino acid from deuterated precursors. nih.gov For the phenyl-D5 portion, a common precursor is D6-benzene, which can undergo Friedel-Crafts acylation or other electrophilic substitution reactions to introduce the alanine side chain. Catalytic exchange methods using D2O and a metal catalyst can also achieve high levels of deuteration on the aromatic ring of phenylalanine. nih.gov To introduce deuterium at the C2 and C3 positions (α and β carbons), a general approach involves the dynamic kinetic resolution of racemates via the formation of intermediate Ni(II) complexes, which can achieve deuteration levels up to 99%. rsc.org Another strategy involves the use of deuterated trifluoromethanesulfonic acid (TfOD), which can facilitate hydrogen/deuterium exchange on the aromatic rings of amino acids under mild conditions while retaining the stereochemistry at the chiral center. researchgate.net
Enzymatic methods offer high efficiency and site-selectivity for deuterium incorporation directly into the amino acid structure. nih.gov For instance, a dual-enzyme system can be used for the site-selective deuteration of various amino acids. One study demonstrated that using a specific enzyme combination could achieve high deuterium incorporation at the Cβ position of L-Phe (91%). nih.gov Such enzymatic approaches often operate under mild conditions and can avoid the need for pre-functionalization of the amino acid substrate. nih.gov The synthesis of α-deuterated amino acids has also been accomplished through the acetylation of the amino acid, followed by deuteration at the chiral alpha position and subsequent enzymatic resolution with an aminoacylase (B1246476) to isolate the desired L-enantiomer. reddit.com
Practical Considerations for Large-Scale Preparation
Scaling up the synthesis of isotopically labeled compounds like L-Phenyl-D5-alanine-2,3,3-D3-N-T-boc from laboratory to industrial quantities presents several practical challenges. nih.gov
A primary consideration is the cost and availability of starting materials. Deuterated solvents and reagents are significantly more expensive than their non-deuterated counterparts due to the resource-intensive processes required for their production. synmr.in For a compound with multiple deuteration sites, such as L-Phenyl-D5-alanine-2,3,3-D3-N-T-boc, the synthesis would require precursors like D6-benzene and deuterated reagents for the side chain, the cost of which can be a limiting factor for large-scale production.
Reaction efficiency and scalability are also critical. Methodologies developed on a small scale may not translate efficiently to larger reactors. For example, methods involving cryogenic temperatures or high pressures can be difficult and costly to implement on an industrial scale. pnnl.gov The purification of the final product and intermediates is another significant hurdle. The physical properties of deuterated compounds are very similar to their non-deuterated analogues, making separation from any hydrogen-containing impurities challenging. Chromatographic techniques like GC and LC are often necessary but can be resource-intensive for large quantities. researchgate.netalexandraatleephillips.com
Furthermore, maintaining high isotopic enrichment throughout a multi-step synthesis requires careful control to prevent isotopic scrambling or dilution. synmr.in Each synthetic step carries the risk of reducing the final isotopic purity. Therefore, developing efficient, site-selective, and reliable methodologies is crucial for the successful large-scale preparation of deuterated active pharmaceutical ingredients (APIs) and research compounds. nih.gov
Purity Assessment and Isotopic Enrichment Verification of Synthetic Products
Ensuring the chemical purity and verifying the isotopic enrichment of the final product are critical steps in the synthesis of L-Phenyl-D5-alanine-2,3,3-D3-N-T-boc. This is achieved using a combination of high-resolution analytical techniques, primarily Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy. rsc.org
Mass Spectrometry (MS) is a powerful tool for determining isotopic enrichment. almacgroup.com High-resolution mass spectrometry (HR-MS), often coupled with liquid chromatography (LC-MS), can separate the target compound from impurities and resolve the different isotopologues (molecules that differ only in their isotopic composition). rsc.orgalmacgroup.com By analyzing the mass spectrum, the relative abundance of the desired highly deuterated molecule compared to molecules with fewer deuterium atoms can be quantified. nih.govacs.org The process involves integrating the signal for each isotopic peak and then correcting for the natural abundance of isotopes (like ¹³C) to calculate the true extent of enrichment. almacgroup.comresearchgate.net
| Isotopologue | Measured Area | Corrected Area (after subtracting natural abundance contributions) | Relative Abundance (%) |
|---|---|---|---|
| Fully Labeled (e.g., D8) | 1,557,482 | 1,539,845 | 96.17% |
| Labeled - 1 Deuterium (e.g., D7) | 53,329 | 49,097 | 3.07% |
| Labeled - 2 Deuterium (e.g., D6) | 12,082 | 11,969 | 0.75% |
| Overall Isotopic Purity (%) | 98.84% |
| Technique | Information Provided | Strengths | Limitations | Reference |
|---|---|---|---|---|
| Mass Spectrometry (MS/HR-MS) | Overall isotopic enrichment, molecular weight confirmation, chemical purity. | High sensitivity, provides quantitative distribution of isotopologues. | Does not typically provide information on the specific location of labels. | rsc.orgalmacgroup.comnih.gov |
| Nuclear Magnetic Resonance (NMR) | Site-specific location of isotopes, structural integrity, enantiomeric purity. | Unambiguously confirms the position of isotopic labels and the compound's structure. | Lower sensitivity compared to MS, requires larger sample amounts. | rsc.orgacs.orgwikipedia.org |
Together, these methods provide a comprehensive characterization of the synthetic product, ensuring it meets the required specifications for both chemical purity and isotopic labeling. rsc.org
Applications in Mass Spectrometry Based Research Methodologies
L-Phenyl-D5-alanine-2,3,3-D3-N-T-boc as a Stable Isotope-Labeled Internal Standard (SIL-IS)
In the realm of quantitative mass spectrometry, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS), the use of a stable isotope-labeled internal standard (SIL-IS) is considered the gold standard for achieving the highest accuracy and precision. nih.gov L-Phenyl-D5-alanine-2,3,3-D3-N-T-boc, with its eight deuterium (B1214612) atoms, is an ideal SIL-IS for the quantification of its unlabeled counterpart, N-tert-butoxycarbonyl-L-phenylalanine, or for L-phenylalanine itself after removal of the Boc protecting group. lgcstandards.comsigmaaldrich.com
Quantitative bioanalysis and metabolomics aim to precisely measure the concentrations of endogenous and exogenous substances in complex biological matrices such as plasma, urine, and tissue extracts. nih.govmdpi.com The inherent variability in sample preparation and the analytical instrumentation can lead to significant errors in quantification. A SIL-IS like L-Phenyl-D5-alanine-2,3,3-D3-N-T-boc is chemically almost identical to the analyte of interest but has a different mass due to the presence of stable isotopes. lgcstandards.comsigmaaldrich.com When added to a sample at a known concentration at the beginning of the analytical workflow, it experiences the same processing and analysis variations as the target analyte. By measuring the ratio of the mass spectrometric signal of the analyte to the signal of the SIL-IS, accurate quantification can be achieved, as the ratio remains constant regardless of sample loss or variations in instrument response. nih.gov
In metabolomics studies, where numerous metabolites are quantified simultaneously, the use of specific SIL-IS for key analytes like phenylalanine can significantly improve data quality and allow for reliable biological interpretation. nih.gov For instance, in studies investigating metabolic disorders like phenylketonuria, the precise quantification of phenylalanine is crucial. nih.govyoutube.com
Table 1: Properties of L-Phenyl-D5-alanine-2,3,3-D3-N-T-boc Relevant to Mass Spectrometry
| Property | Value |
| CAS Number | 106881-07-6 lgcstandards.comchemicalbook.com |
| Molecular Formula | C₁₄H₁₁D₈NO₄ |
| Molecular Weight | ~273.38 g/mol lgcstandards.com |
| Isotopic Purity | Typically ≥98 atom % D sigmaaldrich.com |
| Mass Shift from Unlabeled Analog | +8 Da |
A significant challenge in LC-MS/MS analysis of biological samples is the "matrix effect," where co-eluting endogenous compounds interfere with the ionization of the target analyte, leading to ion suppression or enhancement. nih.gov This can result in underestimation or overestimation of the analyte's concentration. Because a SIL-IS like L-Phenyl-D5-alanine-2,3,3-D3-N-T-boc has nearly identical physicochemical properties to the unlabeled analyte, it will co-elute from the liquid chromatography column and experience the same degree of ion suppression or enhancement. nih.gov Therefore, the ratio of the analyte to the SIL-IS remains unaffected by matrix effects, allowing for accurate quantification even in complex biological samples. The tert-butoxycarbonyl (Boc) protecting group can also influence the chromatographic behavior, potentially shifting the retention time away from more polar interfering compounds in the matrix. organic-chemistry.org
A potential issue with deuterated standards is the presence of a small percentage of the unlabeled analog as an impurity. This can lead to an overestimation of the analyte concentration, especially at low levels. For L-Phenyl-D5-alanine-2,3,3-D3-N-T-boc, the high number of deuterium atoms (eight) provides a significant mass difference from the unlabeled compound. This large mass difference helps to minimize the impact of any isotopic variants of the analyte that might overlap with the mass of the internal standard. High isotopic purity, often exceeding 98%, is a critical quality parameter for these standards. sigmaaldrich.com Careful characterization of the isotopic distribution in the SIL-IS is essential for the highest accuracy in quantitative methods.
The development of a robust and reliable LC-MS/MS method requires careful optimization of several parameters, including sample extraction, chromatographic separation, and mass spectrometric detection. nih.govwaters.com The use of a SIL-IS is integral to this process. During method validation, the SIL-IS is used to assess key parameters such as linearity, accuracy, precision, and the extent of matrix effects. nih.gov For the analysis of phenylalanine or its derivatives, a typical method would involve protein precipitation from a biological sample, followed by the addition of a known amount of L-Phenyl-D5-alanine-2,3,3-D3-N-T-boc. nih.gov The sample would then be subjected to LC-MS/MS analysis. The Boc group can be removed before or after extraction if the target analyte is the free amino acid. organic-chemistry.org The validation would demonstrate that the method provides consistent, reliable, and accurate measurements of the analyte over a range of concentrations.
Isotopic Tracing for Metabolic Pathway Elucidation
Stable isotope tracers are powerful tools for investigating the dynamics of metabolic pathways in vivo. By introducing a labeled compound into a biological system, researchers can follow its metabolic fate and quantify the flux through various biochemical reactions. nih.gov
L-Phenyl-D5-alanine-2,3,3-D3-N-T-boc, after deprotection to L-Phenyl-D5-alanine-2,3,3-D3, can be used as a tracer to study phenylalanine metabolism. nih.govnih.gov The five deuterium atoms on the phenyl ring and the three on the alanine (B10760859) backbone provide distinct isotopic signatures that can be tracked using mass spectrometry. lgcstandards.comsigmaaldrich.com
When introduced into a biological system, the labeled phenylalanine will participate in the same metabolic pathways as the endogenous, unlabeled amino acid. nih.govkegg.jpgenome.jp For example, it can be hydroxylated to form tyrosine, incorporated into proteins, or catabolized through various pathways. youtube.com By measuring the isotopic enrichment of downstream metabolites, researchers can elucidate the pathways of phenylalanine metabolism and quantify the rates of these processes. nih.gov The presence of deuterium atoms on both the aromatic ring and the aliphatic chain allows for the investigation of reactions that may involve the cleavage or modification of different parts of the molecule. This provides a more detailed understanding of the metabolic flux compared to tracers labeled in only one position.
Investigation of Biosynthetic Pathways and Metabolic Networks
Stable isotope-labeled compounds are instrumental in metabolic flux analysis (MFA), a technique used to map the flow of atoms through metabolic pathways. nih.govnih.gov When cells are supplied with a labeled nutrient like L-Phenylalanine-d8, it is incorporated into various downstream metabolites. nih.govisotope.com By tracking the mass-shifted, deuterium-containing molecules using mass spectrometry, researchers can elucidate the contributions of specific precursors to the synthesis of complex biomolecules and understand how metabolic networks are regulated. nih.govnih.gov
For instance, studies using deuterated L-phenylalanine have been employed to measure the in vivo activity of enzymes like phenylalanine-4-monooxygenase by tracking the conversion of the labeled phenylalanine to labeled tyrosine. nih.gov This approach provides direct insight into pathway activity that cannot be obtained from static measurements of metabolite concentrations alone. nih.gov The analysis of isotopologue distribution in key metabolites helps to quantify the flux through central carbon metabolism, the pentose (B10789219) phosphate (B84403) pathway, and the TCA cycle, revealing how cells adapt to genetic or environmental changes. nih.gov
Differentiation of Endogenous vs. Exogenous Metabolites
A significant challenge in metabolomics is distinguishing between compounds that are naturally present within a biological system (endogenous) and those introduced from external sources (exogenous). Stable isotope labeling offers a definitive solution to this problem. acs.org By introducing a compound like L-Phenylalanine-d8 into a system, its metabolic fate can be tracked with high specificity. nih.gov
The known mass difference between the labeled (exogenous) and unlabeled (endogenous) forms allows mass spectrometry to selectively detect and quantify each population. acs.org This methodology is crucial for understanding the uptake and metabolism of nutrients, drugs, and other xenobiotics. For example, by supplying labeled amino acids in a rich medium, researchers can identify which nutrients are effectively synthesized by the cell and which are preferentially taken up from the environment. nih.gov This has practical applications in optimizing industrial fermentation processes and in medical research for diagnosing metabolic disorders. nih.gov
| Compound | Isotopic Label | Monoisotopic Mass (Da) | Mass Difference (Da) | Origin |
|---|---|---|---|---|
| L-Phenylalanine | Natural Abundance | 165.0790 | - | Endogenous |
| L-Phenylalanine-d8 | 8 x Deuterium | 173.1293 | +8.0503 | Exogenous |
Applications in Quantitative Proteomics
Quantitative proteomics aims to measure the abundance of proteins across different samples, providing insights into cellular responses to various stimuli. Stable isotope labeling is a cornerstone of accuracy and precision in this field.
Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) is a powerful metabolic labeling technique for quantitative proteomics. youtube.comyoutube.com In a typical SILAC experiment, two populations of cells are cultured in media that are identical except for the isotopic form of an essential amino acid. youtube.com One population receives the natural "light" amino acid, while the other receives a "heavy," stable isotope-labeled version, such as L-Phenylalanine-d8. johnshopkins.edu
After several cell divisions, the heavy amino acid is fully incorporated into the entire proteome of the second cell population. youtube.com The two cell populations can then be combined, and the proteins are extracted, digested (typically with trypsin), and analyzed by mass spectrometry. youtube.com Peptides containing the heavy amino acid will appear in the mass spectrum as doublets, separated from their light counterparts by a specific mass difference. nih.gov The ratio of the signal intensities of the heavy and light peptide pairs directly reflects the relative abundance of the protein in the two samples. youtube.com This method is highly accurate because it combines samples at the earliest possible stage, minimizing experimental variability. nih.gov While arginine and lysine (B10760008) are most commonly used due to trypsin's cleavage specificity, other amino acids like phenylalanine can be used for specific experimental designs. nih.gov
| Amino Acid | Isotopic Label | Typical Mass Shift (Da) | Application Notes |
|---|---|---|---|
| Arginine | 13C6 | +6 | Commonly used for tryptic digests. |
| Lysine | 13C6, 15N2 | +8 | Used alongside Arginine for comprehensive tryptic digest coverage. |
| Lysine | 2H4 (d4) | +4 | Can cause slight shifts in chromatographic retention time. nih.gov |
| Phenylalanine | 2H8 (d8) | +8 | Useful for studying proteins rich in aromatic residues or for specific pathway analysis. isotope.com |
Beyond static protein expression levels, SILAC-based methods are critical for studying protein dynamics, including synthesis and degradation rates, collectively known as protein turnover. nih.govacs.org In a "pulse-SILAC" experiment, cells are switched from a light to a heavy medium (or vice versa), and samples are collected at various time points. nih.gov By measuring the rate at which the heavy-labeled phenylalanine is incorporated into proteins, researchers can calculate the synthesis rate for individual proteins on a proteome-wide scale. nih.govacs.org
These studies have revealed that protein turnover rates can vary widely and are not always correlated with mRNA abundance, highlighting the importance of post-transcriptional regulation. acs.org Measuring changes in protein turnover can provide crucial insights into cellular adaptation, disease progression, and the mechanism of drug action. youtube.com For instance, analyzing how a drug treatment alters the synthesis or degradation rates of specific proteins can reveal its targets and off-target effects. youtube.com
The quantitative data from SILAC experiments are acquired using sophisticated mass spectrometry methods, primarily Data-Dependent Acquisition (DDA) and Data-Independent Acquisition (DIA). acs.org
Data-Dependent Acquisition (DDA): In DDA, the mass spectrometer first performs a survey scan (MS1) to detect all peptide precursor ions. It then selects the most intense precursors for fragmentation and analysis in a second stage (MS2). youtube.com For SILAC, the instrument software can be programmed to recognize the light/heavy peptide pairs and select both for fragmentation, ensuring identification and quantification. youtube.com
Data-Independent Acquisition (DIA): DIA offers a more comprehensive approach by systematically fragmenting all peptides within predefined mass-to-charge (m/z) windows, rather than just the most abundant ones. nih.govacs.org This method avoids the stochastic nature of DDA and provides a more complete and reproducible record of the peptides in a sample. nih.gov However, the resulting fragment spectra are highly complex. Analyzing SILAC data with DIA is challenging because it doubles the complexity of the spectra, but advanced software tools have been developed to deconvolve this data. nih.govacs.org These tools can extract the quantitative information for both light and heavy peptide fragments, improving quantitative accuracy and precision. nih.govnih.gov
The integration of stable isotope labeling with advanced acquisition strategies like DIA is pushing the boundaries of proteomics, enabling more accurate and comprehensive analysis of dynamic cellular processes. nih.govsilantes.com
Utility in Nuclear Magnetic Resonance Nmr Spectroscopy for Structural and Mechanistic Studies
Probing Enzyme Mechanisms and Reaction Kinetics
The use of deuterated substrates is a cornerstone of mechanistic enzymology. By replacing a hydrogen atom with a deuterium (B1214612) atom at a position where a bond is broken or formed during the enzymatic reaction, researchers can measure a kinetic isotope effect (KIE). nih.govnih.gov The magnitude of the KIE provides critical information about the transition state of the reaction and can help identify the rate-limiting step in the catalytic cycle. nih.govnih.govst-andrews.ac.uk
There are several experimental designs for measuring KIEs:
Non-competitive intramolecular experiments: A single substrate molecule contains both protium (B1232500) and deuterium at equivalent positions. The KIE is determined by analyzing the product ratio. This method can provide an estimate of the intrinsic KIE—the isotope effect on the chemical bond-breaking step itself. nih.gov
Competitive intermolecular experiments: A mixture of the protonated and deuterated substrates competes for the enzyme's active site. The KIE is determined from the relative amounts of the products formed. nih.gov
Non-competitive intermolecular experiments: The rates of the reactions are measured in separate experiments using either the fully protonated or the fully deuterated substrate. duke.edu
For instance, studies on the enzyme malic enzyme used deuterium-labeled L-malate to probe its mechanism. nih.gov The researchers observed a deuterium isotope effect on V/Kmalate but not on V at neutral pH, leading them to conclude that the release of the product TPNH was the rate-limiting step under these conditions. nih.gov However, at very low or high pH, a significant isotope effect on V was observed, indicating that hydride transfer became partly rate-limiting. nih.gov Such detailed insights are crucial for understanding how enzymes function and for the development of enzyme inhibitors. By providing information on the geometry and nature of the transition state, KIEs offer a window into the chemistry of catalysis. nih.govst-andrews.ac.uk
| KIE Measurement | Mechanistic Insight | Example |
| Significant KIE on kcat or Vmax | C-H bond cleavage is fully or partially rate-limiting. duke.edu | Oxidation of a peptide substrate by LSD1, where a KIE of 3.1 established C-H bond cleavage as rate-limiting. duke.edu |
| No KIE on kcat or Vmax | An isotope-insensitive step (e.g., product release, conformational change) is rate-limiting. st-andrews.ac.uknih.gov | Malic enzyme at neutral pH, where the release of TPNH is the rate-limiting step. nih.gov |
| Significant KIE on V/K | C-H bond cleavage is involved in steps up to and including the first irreversible step. nih.gov | Malic enzyme showed a nearly pH-independent deuterium-isotope effect on V/Kmalate of 1.5. nih.gov |
This table illustrates how kinetic isotope effect (KIE) measurements are used to elucidate enzyme mechanisms.
Kinetic Isotope Effects (KIE) Studies with Deuterated Substrates
Investigation of Proton Transfer and Hydride Shifts
The deuteration at the α-carbon (C2) and β-carbons (C3) of the alanine (B10760859) side chain in L-Phenyl-d₅-alanine-2,3,3-d₃-N-t-Boc is particularly advantageous for studying enzymatic reactions involving proton transfer or hydride shifts. In many enzymatic mechanisms, the cleavage of a C-H bond is a critical, often rate-determining, step. By substituting deuterium for hydrogen at these positions, researchers can probe the kinetic isotope effect (KIE), which is the change in the rate of a reaction upon isotopic substitution.
In the context of NMR spectroscopy, the absence of ¹H signals at the C-2 and C-3 positions simplifies the spectrum and eliminates complex spin-spin coupling patterns. This allows for the unambiguous observation of other protons in the molecule or enzyme active site. For instance, in reactions catalyzed by aminotransferases or dehydrogenases, where a hydride or proton is abstracted from the Cα or Cβ position, using this deuterated substrate can help confirm the stereospecificity and mechanism of the transfer.
The following table presents representative KIE data from studies on related enzyme systems, illustrating the type of information that can be obtained.
| Enzyme | Substrate/Reaction | Isotope Effect Type | Measured Value | Reference |
|---|---|---|---|---|
| D-Amino Acid Oxidase | D-Leucine Oxidation | Primary Deuterium KIE | 5.1 | nih.gov |
| L-Phenylalanine Dehydrogenase | Oxidative Deamination of [2-²H]-L-Tyr | KIE on Vmax | 2.26 | icm.edu.pl |
| L-Phenylalanine Dehydrogenase | Oxidative Deamination of [2-²H]-L-Tyr | KIE on Vmax/KM | 2.87 | icm.edu.pl |
| Proline Dehydrogenase | Proline Oxidation | Deuterium KIE | 5.6 | nih.gov |
Solvent Isotope Effects (SIE) in Enzymatic Reactions
Solvent isotope effect (SIE) studies, where reactions are compared in H₂O and D₂O, are a fundamental tool for probing the role of solvent protons in an enzymatic reaction mechanism. mdpi.comacs.org An SIE arises when a proton is transferred in a rate-limiting step or when there is a change in the fractionation of exchangeable protons between the ground state and the transition state. nih.gov The use of a specifically deuterated substrate like L-Phenyl-d₅-alanine-2,3,3-d₃-N-t-Boc in conjunction with SIE experiments provides a powerful method for dissecting complex mechanisms. nih.gov
By combining substrate and solvent isotope effects, researchers can distinguish between different mechanistic pathways, such as concerted versus stepwise reactions. nih.gov For example, if a proton transfer from the substrate and a proton transfer from the solvent occur in different steps, the combined isotope effect will be multiplicative. If they occur in the same step, the effects may be coupled.
In some enzymatic reactions, an "inverse" solvent kinetic isotope effect (SKIE) is observed, where the reaction is faster in D₂O (kH₂O/kD₂O < 1). mdpi.com This can be a diagnostic feature, often attributed to a rapid equilibrium preceding the rate-limiting step, such as the formation of a reactive thiolate nucleophile from a cysteine residue. mdpi.com For an enzyme that acts on L-Phenyl-d₅-alanine-2,3,3-d₃-N-t-Boc, comparing the reaction kinetics in H₂O and D₂O can reveal whether solvent protons are involved in catalysis, either directly as reactants or indirectly through the stabilization of intermediates or transition states via hydrogen bonding networks. The heavy deuteration of the substrate ensures that observed effects are primarily due to the solvent, allowing for a clearer interpretation.
The table below shows examples of solvent isotope effects measured in different enzyme systems.
| Enzyme | Substrate | Solvent Isotope Effect (kH₂O/kD₂O) | Interpretation | Reference |
|---|---|---|---|---|
| Papain | N-protected amino acid amides | 0.46–0.63 (Inverse) | Prototropic tautomerism generating the reactive thiolate. | mdpi.com |
| D-Amino Acid Oxidase | D-Leucine | 1.8 | Deprotonation precedes hydride transfer in a stepwise reaction. | nih.gov |
| Proline Dehydrogenase | Proline | 2.1 | Stepwise mechanism where deprotonation precedes hydride transfer. | nih.gov |
| Nitrogenase | Protons (for H₂ evolution) | 4.2 ± 0.1 | Reflects isotope effects on hydrogen atom transfers. | acs.org |
NMR-based Detection of Isotope Labeling Patterns for Mechanistic Insights
The specific and extensive deuteration pattern of L-Phenyl-d₅-alanine-2,3,3-d₃-N-t-Boc makes it an exceptional tool for NMR-based mechanistic studies. The replacement of protons with deuterons serves two main purposes in NMR: it simplifies the ¹H NMR spectrum by removing signals and their corresponding couplings, and it significantly reduces the efficiency of dipolar relaxation, leading to narrower linewidths and improved spectral resolution. nih.govnih.gov
When this labeled amino acid is incorporated into a peptide or used as a substrate for an enzyme, its unique isotopic signature can be tracked throughout a biological process. nih.gov The deuterated phenyl ring (d₅) and the deuterated Cα and Cβ positions (d₃) create "silent" regions in the ¹H NMR spectrum, which can be invaluable when studying large proteins or complex mixtures where spectral overlap is a major issue. nih.gov
This approach allows for "reverse isotopic labeling" experiments, where the labeled compound is introduced into an otherwise protonated system. nih.gov Any metabolic products derived from the labeled phenylalanine will carry the deuterium label, allowing their fate to be traced using mass spectrometry or deuterium NMR. More subtly, the presence of the deuterated groups can influence the chemical shifts of nearby protons (an isotope shift), providing structural information about the binding of the substrate in an enzyme's active site. fu-berlin.de
Furthermore, protocols for producing proteins with isotopically labeled, spin-isolated aromatic amino acids have been developed to gain detailed structural and mechanistic information. acs.org The use of precursors like L-Phenyl-d₅-alanine-2,3,3-d₃-N-t-Boc allows for the synthesis of proteins where specific phenylalanine residues are deuterated. This strategy is crucial for studying phenomena like the orientation of phenylalanine side chains, which can be critical for protein function, as seen in the Asp-Phe-Gly (DFG) motif of protein kinases. acs.org The specific labeling pattern is under complete synthetic control, ensuring that the resulting NMR data can be interpreted unambiguously to reveal mechanistic details. acs.org
Role in Advanced Biochemical and Biological Research
Investigation of Amino Acid Metabolism and Flux
Stable isotope-labeled amino acids are instrumental in metabolic flux analysis, a technique used to quantify the rates of metabolic pathways. sigmaaldrich.com The use of deuterated phenylalanine, such as L-[ring-d5]phenylalanine, allows for the detailed investigation of amino acid metabolism and flux in various organisms. nih.govnih.gov
Early studies by Moss and Schoenheimer utilized deuterated DL-phenylalanine to demonstrate the conversion of phenylalanine to tyrosine in rats, a cornerstone discovery in amino acid metabolism. nih.gov More recent research has employed continuous infusions of L-[ring-2H5]phenylalanine to directly measure the turnover rates of phenylalanine and tyrosine and the rate of phenylalanine conversion to tyrosine in humans. nih.gov This methodology is crucial for understanding the in vivo activity of phenylalanine hydroxylase, the enzyme responsible for this conversion, and its dysregulation in diseases like phenylketonuria (PKU). nih.govnih.gov In patients with PKU, the conversion of phenylalanine to tyrosine is limited, leading to the accumulation of phenylalanine and its byproducts. nih.gov
The oral administration of deuterated phenylalanine has also proven to be a valuable tool for studying dietary protein-derived amino acid availability. researchgate.netnih.gov By intrinsically labeling dietary proteins with L-[ring-d5]phenylalanine, researchers can trace the absorption and subsequent metabolic fate of this essential amino acid. researchgate.netnih.gov
Table 1: Studies on Amino Acid Metabolism Using Deuterated Phenylalanine
| Research Area | Deuterated Compound Used | Key Findings | Reference |
|---|---|---|---|
| Phenylalanine to Tyrosine Conversion | L-[ring-2H5]phenylalanine | Direct measurement of in vivo phenylalanine hydroxylase activity. | nih.gov |
| Dietary Protein Availability | L-[ring-d5]phenylalanine | Tracing the absorption and metabolic fate of dietary phenylalanine. | researchgate.netnih.gov |
| Phenylketonuria (PKU) Metabolism | Deuterated Phenylalanine | Elucidating the impaired phenylalanine-tyrosine metabolism. | nih.gov |
Studies on Protein Biosynthesis and Turnover Rates
The dynamics of protein synthesis and degradation are fundamental to cellular health and disease. Stable isotope labeling with compounds like deuterated phenylalanine provides a powerful method for quantifying these rates. isotope.com An oral "sip-feeding" method using D5 L-phenylalanine has been developed to measure whole-body protein synthesis and breakdown rates in human plasma over time, offering a less invasive alternative to traditional infusion techniques. isotope.com
In studies of muscle protein synthesis, both deuterium (B1214612) oxide (D₂O) and isotopically labeled phenylalanine have been employed. nih.gov These methods allow for the determination of fractional synthesis rates of muscle proteins under various physiological conditions, such as after exercise. nih.gov The use of stable isotope tracers enables the direct measurement of amino acid incorporation into newly synthesized proteins, providing a precise quantification of protein turnover. acs.org
Table 2: Research on Protein Synthesis and Turnover with Deuterated Phenylalanine
| Study Focus | Isotope Labeling Method | Measured Parameter | Reference |
|---|---|---|---|
| Whole-Body Protein Turnover | Oral D5 L-phenylalanine | Rates of protein synthesis and breakdown in plasma. | isotope.com |
| Muscle Protein Synthesis | 2H2O and L-[2,3,4,5,6-3H]Phe | Fractional and absolute rates of muscle protein synthesis. | nih.gov |
| General Protein Turnover | Stable Isotope Metabolic Labeling | Rates of turnover of individual proteins. | acs.org |
Elucidation of Natural Product Biosynthesis
The biosynthesis of many natural products involves amino acids as primary precursors. Deuterated amino acids, including phenylalanine derivatives, are invaluable tools for tracing the intricate pathways leading to the formation of these complex molecules. nih.gov By feeding organisms with a deuterated precursor and analyzing the resulting natural products using techniques like mass spectrometry and NMR, researchers can identify which atoms from the precursor are incorporated into the final product, thereby mapping the biosynthetic route. nih.gov This approach has been particularly useful in plant biochemistry for understanding the formation of various secondary metabolites.
Applications in Chemical Biology Beyond Proteomics and Metabolomics
The utility of L-Phenyl-D5-alanine-2,3,3-D3-N-T-boc extends beyond the traditional fields of proteomics and metabolomics into the realm of chemical biology, where it aids in the design of novel molecules and the exploration of complex biological interactions.
Peptidomimetics are molecules that mimic the structure and function of peptides but have improved properties such as enhanced stability and oral bioavailability. nih.gov The Boc protecting group in L-Phenyl-D5-alanine-2,3,3-D3-N-T-boc is crucial for its use in solid-phase peptide synthesis (SPPS), a common method for constructing peptides and their mimetics. nih.govpeptide.comresearchgate.net The Boc group protects the amino terminus of the amino acid, preventing unwanted side reactions during the coupling process. peptide.com The use of a polymer-bound Boc-linker allows for the synthesis of various peptide mimetics. nih.gov
Understanding the interactions between proteins and their ligands is fundamental to drug discovery and a core area of chemical biology. nih.govrsc.orgnih.gov Deuterated amino acids are valuable probes in these studies, particularly in conjunction with Nuclear Magnetic Resonance (NMR) spectroscopy and Hydrogen-Deuterium Exchange Mass Spectrometry (HDX-MS). nih.govacs.orgresearchgate.netnih.gov
In NMR studies, the incorporation of deuterated amino acids into a protein can simplify complex spectra and allow for the focused observation of specific regions involved in ligand binding. nih.govnih.gov HDX-MS relies on the principle that the rate of exchange of amide hydrogens with deuterium from a solvent is sensitive to the protein's local environment. acs.orgresearchgate.net By comparing the deuterium uptake of a protein in the presence and absence of a ligand, researchers can identify the binding site and conformational changes upon binding. acs.orgresearchgate.net While specific studies utilizing "L-Phenyl-D5-alanine-2,3,3-D3-N-T-boc" for these applications are not widely documented, the principles established with other deuterated amino acids highlight its potential in this area. nih.govacs.orgresearchgate.netnih.gov
Future Directions and Emerging Research Avenues
Development of Novel Synthetic Routes for Complex Deuterated Amino Acids
The synthesis of precisely labeled compounds like L-Phenyl-D5-alanine-2,3,3-D3-N-T-boc remains a formidable challenge, demanding high levels of regio- and stereoselectivity. While traditional methods often involve multi-step pathways with deuterated precursors, recent research has focused on more direct and efficient strategies. mdpi.com The development of novel synthetic routes is crucial for making complex deuterated amino acids more accessible for research.
Emerging methods are moving beyond harsh conditions and are focusing on precision and efficiency. Key areas of innovation include:
Enzymatic and Bio-catalytic Methods : Leveraging enzymes offers high selectivity for introducing deuterium (B1214612) into specific positions on an amino acid scaffold. nih.govnih.gov For instance, dual-protein catalysis systems have been shown to catalyze Cα and Cβ hydrogen-deuterium (H/D) exchange directly on free amino acids, offering a greener and more efficient alternative to de novo synthesis. nih.gov
Organophotoredox Catalysis : This mild and versatile approach uses light to initiate radical-based transformations, enabling the synthesis of diverse, enantioenriched α-deuterated α-amino acids from readily available starting materials. nih.gov
Transition Metal-Catalyzed H/D Exchange : Advances in catalysis have led to methods for the direct exchange of hydrogen for deuterium on a target molecule or a late-stage intermediate. hwb.gov.in Techniques such as bioinspired calcium-mediated reductive deutero-amination provide highly selective and practical strategies for deuterium incorporation. researchgate.net
These advanced synthetic strategies are critical for producing a wider array of complex deuterated amino acids, which will, in turn, expand their application in research.
Table 1: Comparison of Modern Synthetic Routes for Deuterated Amino Acids
| Method | Principle | Advantages | Challenges |
|---|---|---|---|
| Dual-Protein Catalysis | Uses a two-protein enzyme system to catalyze H/D exchange at specific sites (Cα and Cβ). nih.gov | High site-selectivity, operates on free amino acids, environmentally friendly. nih.gov | Substrate scope can be limited by enzyme specificity. nih.gov |
| Organophotoredox Catalysis | A radical-based approach using photoredox catalysts to unify feedstock chemicals and incorporate deuterium. nih.gov | Mild reaction conditions, high diastereoselectivity, broad substrate scope. nih.gov | Requires specialized photochemical equipment. |
| Metal-Catalyzed Reductive Deutero-amination | Employs a metal catalyst (e.g., Calcium) to mediate the reductive amination of α-oxo-carbonyl compounds with a deuterium source. researchgate.net | High efficiency, excellent site-selectivity for N-α deuteration. researchgate.net | Catalyst sensitivity and cost can be a factor. |
| Microwave-Assisted H/D Exchange | Uses microwave energy to accelerate H/D exchange reactions, often with a deuterium source like D₂O. hwb.gov.in | Rapid reaction times, efficient incorporation of deuterium. hwb.gov.in | Can sometimes lead to lower selectivity compared to other methods. |
Integration with Multi-Omics Approaches for Systems Biology Studies
Systems biology aims to understand the broader network of interactions within a biological system by integrating data from various "omics" fields, including genomics, transcriptomics, proteomics, and metabolomics. thermofisher.combeckman.com Stable isotope-labeled compounds like L-Phenyl-D5-alanine-2,3,3-D3-N-T-boc are indispensable tools in this integrative approach, particularly for proteomics and metabolomics. pharmiweb.comlabinsights.nl
In a multi-omics context, deuterated amino acids serve as tracers to follow the dynamic processes within a cell. creative-proteomics.com
Quantitative Proteomics : In techniques like Stable Isotope Labeling by Amino acids in Cell culture (SILAC), cells are grown in media containing a labeled amino acid. pharmiweb.comcreative-proteomics.com This leads to the incorporation of the "heavy" amino acid into all newly synthesized proteins. By comparing the mass spectra of proteins from cells grown in heavy versus light media, researchers can accurately quantify changes in protein abundance under different conditions. pharmiweb.com
Metabolic Flux Analysis : In metabolomics, deuterated compounds are used to trace the path of metabolites through complex biochemical pathways. nih.govcreative-proteomics.com By introducing L-Phenyl-D5-alanine-2,3,3-D3-N-T-boc (after deprotection) into a biological system, scientists can track the fate of the phenylalanine molecule, identifying its metabolic products and measuring the rates (flux) of the pathways involved. nih.govbiosyn.com
The data generated from these stable isotope labeling studies provides a functional layer of information that can be integrated with genomic and transcriptomic data to build comprehensive models of cellular processes and disease states. thermofisher.com For example, identifying a change in a metabolic pathway using a deuterated tracer can be correlated with changes in the expression of genes encoding the enzymes in that pathway.
Table 2: Role of Deuterated Amino Acids in Multi-Omics Research
| Omics Field | Application | Information Gained |
|---|---|---|
| Proteomics | Stable Isotope Labeling by Amino acids in Cell culture (SILAC). pharmiweb.com | Quantitative comparison of protein expression levels, protein-protein interactions, and post-translational modifications. pharmiweb.comcreative-proteomics.com |
| Metabolomics | Metabolic Flux Analysis (MFA). creative-proteomics.com | Tracing of metabolic pathways, determination of metabolite turnover rates, and quantification of metabolic flux. nih.govcreative-proteomics.com |
| Systems Biology | Integration of Proteomics and Metabolomics Data | A holistic view of cellular function, linking genetic information to functional protein and metabolite outputs. thermofisher.com |
Advances in Analytical Techniques for Isotope Detection and Quantification
The effective use of deuterated compounds is critically dependent on analytical techniques capable of detecting and quantifying subtle differences in mass and isotopic distribution. Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are the cornerstone technologies in this field. hwb.gov.inrsc.org Continuous advancements in these techniques are enhancing the precision, sensitivity, and scope of isotope-based research.
Mass Spectrometry (MS): MS is a highly sensitive method for quantifying stable isotopes by measuring the mass-to-charge ratio of ions. nih.gov Modern MS techniques offer exceptional capabilities:
High-Resolution Mass Spectrometry (HR-MS) : Instruments like Orbitrap and Fourier-transform ion cyclotron resonance (FT-ICR) mass spectrometers can resolve minute mass differences, allowing for the accurate determination of isotopic enrichment and the separation of labeled compounds from isobaric interferences. nih.govrsc.org
Tandem MS (MS/MS) : Coupled with liquid chromatography (LC-MS) or gas chromatography (GC-MS), tandem mass spectrometry is used to fragment ions, providing structural information and allowing researchers to pinpoint the location of isotopic labels within a molecule. nih.gov
Hydrogen-Deuterium Exchange Mass Spectrometry (HDX-MS) : This specific application is used to study protein conformation and dynamics by monitoring the rate at which backbone amide hydrogens exchange with deuterium when the protein is placed in a deuterated solvent. spectroscopyonline.comnih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is a powerful, non-destructive technique that provides detailed structural information based on the magnetic properties of atomic nuclei. wikipedia.org For isotope analysis, NMR offers unique advantages:
Quantitative NMR (qNMR) : By integrating the signals in an NMR spectrum, researchers can precisely quantify the amount of a substance and its level of isotopic enrichment without the need for identical labeled standards. wikipedia.org
Table 3: Comparison of Advanced Analytical Techniques for Isotope Analysis
| Technique | Principle | Key Advantages for Isotope Analysis |
|---|---|---|
| LC-HR-MS | Separates complex mixtures and provides high-resolution mass data. | High sensitivity (picomole to attomole), accurate mass measurement, quantification of isotopic enrichment. rsc.orgnih.gov |
| HDX-MS | Measures the rate of H/D exchange on a protein's backbone. spectroscopyonline.com | Provides information on protein structure, dynamics, and ligand binding sites. nih.gov |
| NMR Spectroscopy | Detects nuclear spin transitions in a magnetic field. wikipedia.org | Non-destructive, determines the precise location of isotopes (PSIA), provides absolute quantification (qNMR). nih.govacs.org |
| Isotope Ratio MS (IRMS) | Measures the ratio of isotopes with very high precision. mdpi.com | Extremely high precision for determining isotope ratios, useful for authenticity and origin studies. mdpi.com |
Expansion of Applications in Mechanistic Enzymology and Drug Discovery (excluding clinical trials)
Deuterated amino acids and the molecules built from them are pivotal in the preclinical stages of pharmaceutical research, from understanding enzyme function to optimizing the properties of potential drugs. mdpi.com
Mechanistic Enzymology: The study of enzyme mechanisms often involves tracking the transformation of a substrate into a product. Deuterated compounds are used as probes to elucidate these complex reaction pathways through the Deuterium Kinetic Isotope Effect (DKIE). researchgate.netsimsonpharma.com The C-D bond is stronger and has a lower vibrational frequency than a C-H bond, meaning it requires more energy to break. musechem.com If the cleavage of a specific C-H bond is the rate-limiting step of an enzymatic reaction, replacing that hydrogen with deuterium will slow the reaction down. simsonpharma.com By synthesizing substrates with deuterium at different positions and measuring the reaction rates, researchers can identify which bonds are broken during the catalytic process, providing critical insights into the enzyme's mechanism of action. nih.govaquigenbio.com
Drug Discovery and Development: In medicinal chemistry, deuteration is a well-established strategy for improving a drug candidate's metabolic profile. researchgate.netnih.gov Many drug molecules are broken down in the body by cytochrome P450 enzymes, a process that often involves the cleavage of C-H bonds. hwb.gov.in
Improving Pharmacokinetics : By strategically replacing a hydrogen atom with a deuterium atom at a known site of metabolic breakdown, the rate of metabolism can be significantly reduced due to the DKIE. simsonpharma.com This can lead to several potential benefits for a drug candidate, including:
Increased metabolic stability and a longer half-life. simsonpharma.comaquigenbio.com
Improved oral bioavailability.
Reduced formation of potentially toxic metabolites. researchgate.net
ADME Studies : Labeled compounds are essential tools in Absorption, Distribution, Metabolism, and Excretion (ADME) studies. hwb.gov.in They are used as tracers to understand how a drug is processed by the body and to identify its metabolites. mdpi.comaquigenbio.com
The compound L-Phenyl-D5-alanine-2,3,3-D3-N-T-boc, as a protected amino acid, serves as a critical building block for synthesizing more complex deuterated peptides or small molecule drug candidates for evaluation in these preclinical studies.
Table 4: Applications of Deuterated Compounds in Preclinical Research
| Research Area | Application | Principle | Outcome |
|---|---|---|---|
| Mechanistic Enzymology | Probing reaction mechanisms. mdpi.comnih.gov | Deuterium Kinetic Isotope Effect (DKIE). simsonpharma.com | Identification of rate-limiting steps and elucidation of catalytic pathways. aquigenbio.com |
| Drug Discovery (Metabolic Stabilization) | Improving pharmacokinetic properties of drug candidates. hwb.gov.inaquigenbio.com | DKIE slows down enzymatic C-H bond cleavage at metabolic hotspots. researchgate.netsimsonpharma.com | Enhanced drug stability, longer half-life, potentially reduced toxicity. researchgate.netnih.gov |
| Drug Metabolism (ADME Studies) | Tracing the fate of a drug in vitro and in vivo. hwb.gov.in | Use as stable isotope tracers for detection by mass spectrometry. aquigenbio.com | Identification of metabolites and quantification of metabolic pathways. mdpi.com |
Q & A
Q. How is the isotopic purity of L-Phenyl-D5-alanine-2,3,3-D3-N-T-boc validated in synthesis protocols?
Isotopic purity (≥98 atom% D) is typically confirmed using mass spectrometry (MS) or nuclear magnetic resonance (NMR). For example, deuterium incorporation can be quantified via MRM (multiple reaction monitoring) in LC-MS/MS setups, where transitions like m/z 265.2→102.9 (analyte) and m/z 174.0→128.0 (internal standard) are monitored . Parameters such as declustering potential (DP) and collision energy (CE) must be optimized to distinguish isotopic peaks from background noise .
Q. What role does this compound play as an internal standard in metabolic studies?
It serves as a stable isotope-labeled internal standard (SIL-IS) to correct for matrix effects and instrument variability in LC-MS/MS analyses. For instance, in pharmacokinetic studies, deuterated analogs like L-Phenyl-D5-alanine-2,3,3-D3 are co-eluted with non-labeled analytes to ensure accurate quantification of amino acid fluxes .
Q. How should researchers handle storage and stability to maintain compound integrity?
The compound should be stored at room temperature in a dry, inert environment to prevent hydrolysis of the t-Boc protecting group. Neat (undiluted) forms are preferred for long-term stability, as noted in isotopic amino acid derivative guidelines .
Advanced Research Questions
Q. How can isotopic interference be minimized when using L-Phenyl-D5-alanine-2,3,3-D3-N-T-boc in tracer studies?
Isotopic interference arises from natural abundance isotopes or cross-talk between labeled and unlabeled species. To mitigate this:
Q. What methodological steps address contradictions in bioavailability data across studies?
Discrepancies may stem from differences in experimental models (e.g., in vitro vs. in vivo) or analytical setups. Solutions include:
- Triangulation : Cross-validate results using multiple techniques (e.g., LC-MS/MS, NMR).
- Dose-response calibration : Ensure linearity across expected physiological ranges.
- Negative controls : Use germ-free (GF) models to isolate compound-specific effects, as demonstrated in Drosophila studies tracking deuterium-labeled amino acids .
Q. How do researchers design experiments to account for isotopic dilution in metabolic flux analysis?
Isotopic dilution can skew tracer incorporation rates. Key strategies:
Q. What are the limitations of using L-Phenyl-D5-alanine-2,3,3-D3-N-T-boc in cross-species studies?
Species-specific metabolic pathways (e.g., gut microbiota interactions) may alter isotopic tracer distribution. For example, GF flies show distinct deuterium-labeled amino acid absorption compared to conventional models, necessitating species-specific validation .
Methodological Frameworks
Q. How to ensure methodological rigor in studies involving isotopic labeling?
Follow the CERQual framework to assess confidence in findings:
- Methodological limitations : Evaluate primary study designs (e.g., sample size, blinding).
- Coherence : Ensure consistency between data and interpretations.
- Triangulation : Combine quantitative (e.g., LC-MS/MS) and qualitative (e.g., NMR structural validation) data .
Q. What statistical approaches are recommended for analyzing isotopic tracer data?
- Mixed-effects models : Account for variability across biological replicates.
- Power analysis : Pre-determine sample sizes to minimize Type II errors.
- Saturation principles : Use iterative sampling until data redundancy is achieved, as outlined in methodological guidelines for qualitative-quantitative hybrid studies .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
